Potassium (4-(ethylthio)phenyl)trifluoroborate

Overview

Description

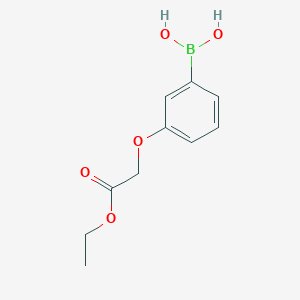

Potassium (4-(ethylthio)phenyl)trifluoroborate is a chemical compound with the molecular formula C8H9BF3KS . It is used in Suzuki Cross-Coupling reactions, where organotrifluoroborates serve as potent boronic acid surrogates .

Molecular Structure Analysis

The molecular weight of this compound is 244.124 g/mol . The InChI Key is BVLNLNRSQDZWIL-UHFFFAOYSA-N . The SMILES representation is [B-] (C1=CC=C (C=C1)SCC) (F) (F)F. [K+] .Chemical Reactions Analysis

This compound is used in Suzuki Cross-Coupling reactions, where organotrifluoroborates act as potent boronic acid surrogates .Physical And Chemical Properties Analysis

This compound has a melting point of over 300°C . It is recommended to be stored in cool, dry conditions in well-sealed containers .Scientific Research Applications

Metalation of Aryl Bromides

Potassium trifluoroborate moieties, when attached to aryl bromides, undergo lithium-halogen exchange reactions at low temperatures using alkyllithium reagents. This process facilitates the formation of aryllithiums, which can then react with various electrophiles to yield corresponding alcohols and other products under optimized conditions, showcasing their utility in synthetic organic chemistry (Molander & Ellis, 2006).

Suzuki Cross-Coupling Reactions

Potassium alkenyltrifluoroborates engage in palladium-catalyzed Suzuki cross-coupling reactions with aryl or alkenyl halides, providing a route to various biaryl or substituted alkenyl compounds. These reactions are notable for their tolerance of a wide range of functional groups, highlighting the versatility of potassium trifluoroborate salts in facilitating carbon-carbon bond formation in organic synthesis (Molander & Rivero, 2002).

Asymmetric Synthesis

Asymmetric diol boronic esters, when treated with potassium bifluoride, yield alkyltrifluoroborates, which can undergo defluoridation to produce alkyldifluoroboranes. This transformation demonstrates the potential of potassium trifluoroborate derivatives in asymmetric synthesis, opening new avenues for the creation of chiral molecules (Matteson & Kim, 2002).

Characterization and Stability Studies

Potassium 2-phenylacetyl-trifluoroborate salts have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and UV-Visible spectroscopy. Theoretical studies provide insight into their structure, stability, and reactivity, which is crucial for their application in chemical synthesis (Iramain et al., 2020).

Safety and Hazards

properties

IUPAC Name |

potassium;(4-ethylsulfanylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3S.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLNLNRSQDZWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)SCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660127 | |

| Record name | Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850623-75-5 | |

| Record name | Borate(1-), [4-(ethylthio)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)

![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)

![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)

![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)